molecular formula C18H25NO2 B14478776 N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine CAS No. 66361-91-9

N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine

Cat. No.: B14478776
CAS No.: 66361-91-9
M. Wt: 287.4 g/mol
InChI Key: GTGMRGPTFWVEEW-UHFFFAOYSA-N
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Description

N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a cyclohexylethoxy group and a dihydronaphthalenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the cyclohexylethoxy precursor. This precursor is then reacted with a naphthalenylidene intermediate under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine: shares similarities with other naphthalenylidene derivatives and cyclohexylethoxy compounds.

    Cyclohexylethoxy derivatives: Compounds with similar cyclohexylethoxy groups.

    Naphthalenylidene derivatives: Compounds with similar naphthalenylidene structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

66361-91-9

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

N-[6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

InChI

InChI=1S/C18H25NO2/c20-19-18-8-4-7-15-13-16(9-10-17(15)18)21-12-11-14-5-2-1-3-6-14/h9-10,13-14,20H,1-8,11-12H2

InChI Key

GTGMRGPTFWVEEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=NO)CCC3

Origin of Product

United States

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